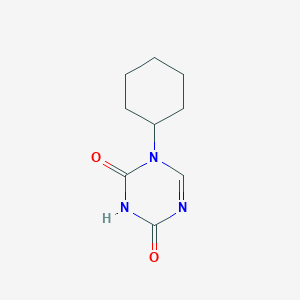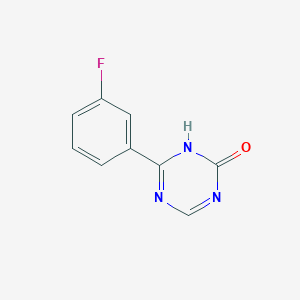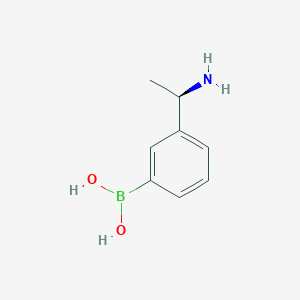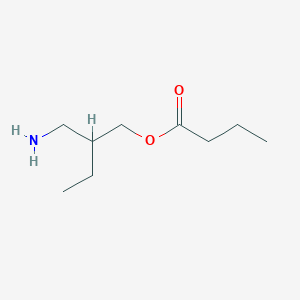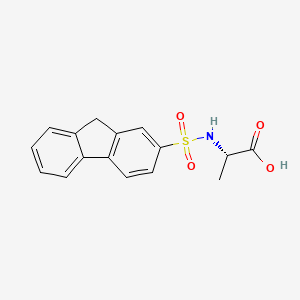
N-(9H-Fluorene-2-sulfonyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-Fluorene-2-sulfonyl)-L-alanine is a chemical compound that belongs to the class of sulfonamides It is derived from fluorene, a polycyclic aromatic hydrocarbon, and L-alanine, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-alanine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-Fluorene-2-sulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonamide derivatives
Substitution: Various substituted sulfonyl derivatives
Applications De Recherche Scientifique
N-(9H-Fluorene-2-sulfonyl)-L-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenyl)-9H-fluorene-2-sulfonamide
- 9H-fluorene-2-sulfonamide
- 9H-Fluorene-2-sulfonyl fluoride
Uniqueness
N-(9H-Fluorene-2-sulfonyl)-L-alanine is unique due to its combination of a sulfonyl group with an amino acid moiety. This structure allows it to interact with both organic and biological molecules, making it versatile for various applications. Compared to similar compounds, it offers a distinct balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Propriétés
Numéro CAS |
56211-81-5 |
|---|---|
Formule moléculaire |
C16H15NO4S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-2-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C16H15NO4S/c1-10(16(18)19)17-22(20,21)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10,17H,8H2,1H3,(H,18,19)/t10-/m0/s1 |
Clé InChI |
KABXPHORPWEBHD-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



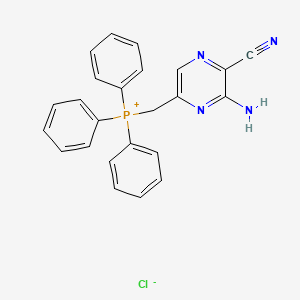
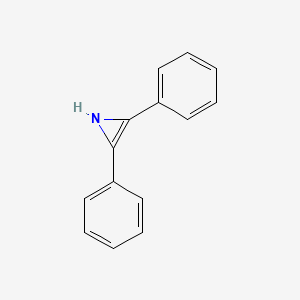

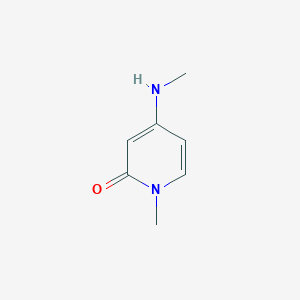

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
